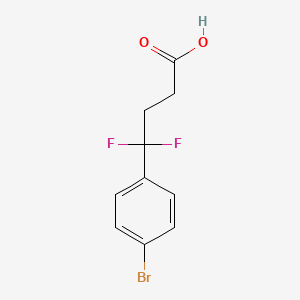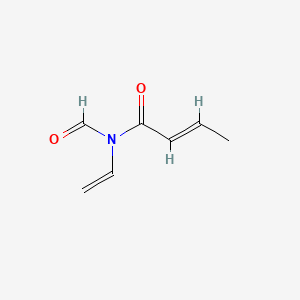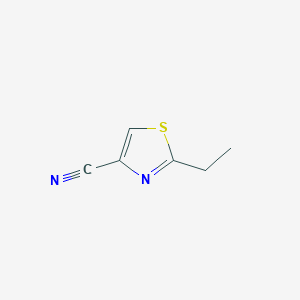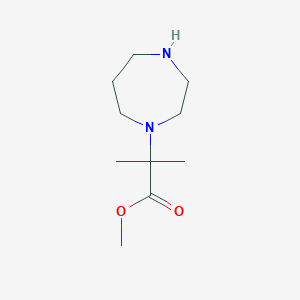
4-(4-Bromophenyl)-4,4-difluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-4,4-difluorobutanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid chain with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4,4-difluorobutanoic acid typically involves the following steps:
Fluorination: The addition of fluorine atoms to the butanoic acid chain can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Coupling: The final step involves coupling the brominated phenyl ring with the fluorinated butanoic acid chain using a suitable coupling reagent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Bromophenyl)-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the fluorine atoms.
4-Bromophenylboronic acid: Contains a boronic acid group instead of the butanoic acid chain.
4-Bromophenylthiazole: Features a thiazole ring instead of the butanoic acid chain.
Uniqueness
4-(4-Bromophenyl)-4,4-difluorobutanoic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9BrF2O2 |
|---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
4-(4-bromophenyl)-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C10H9BrF2O2/c11-8-3-1-7(2-4-8)10(12,13)6-5-9(14)15/h1-4H,5-6H2,(H,14,15) |
InChI Key |
GVQQOGMBAGIFDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(=O)O)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13465855.png)
![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)


![4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid](/img/structure/B13465894.png)

![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13465912.png)
![[4-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B13465916.png)



![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)

